molecular formula C22H21FN2OS B2786180 1-(4-ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 330189-24-7

1-(4-ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No. B2786180
CAS RN: 330189-24-7
M. Wt: 380.48
InChI Key: SNBUEYMQCOBKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 1-(4-ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to modulate various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in lab experiments include its diverse biological activities, its relatively simple synthesis method, and its potential use in the development of novel drugs. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-(4-ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione. One direction is to further investigate its potential use as an anti-inflammatory agent and its mechanism of action in this regard. Another direction is to explore its potential use in the treatment of neurodegenerative diseases and its mechanism of action in this regard. Additionally, further studies are needed to fully understand its toxicity and potential side effects.

Synthesis Methods

The synthesis of 1-(4-ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can be achieved through a variety of methods. One such method involves the condensation of 4-ethoxyaniline and 4-fluorobenzaldehyde in the presence of a suitable catalyst, followed by cyclization with thiourea. Another method involves the reaction of 4-ethoxyaniline with 4-fluorobenzoyl chloride in the presence of a base, followed by cyclization with ammonium thiocyanate.

Scientific Research Applications

1-(4-ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been extensively studied for its potential applications in various fields of science. It has shown promising results as an anti-inflammatory agent, anti-cancer agent, and anti-viral agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(4-ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2OS/c1-2-26-18-13-11-17(12-14-18)25-20-6-4-3-5-19(20)22(27)24-21(25)15-7-9-16(23)10-8-15/h7-14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBUEYMQCOBKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

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